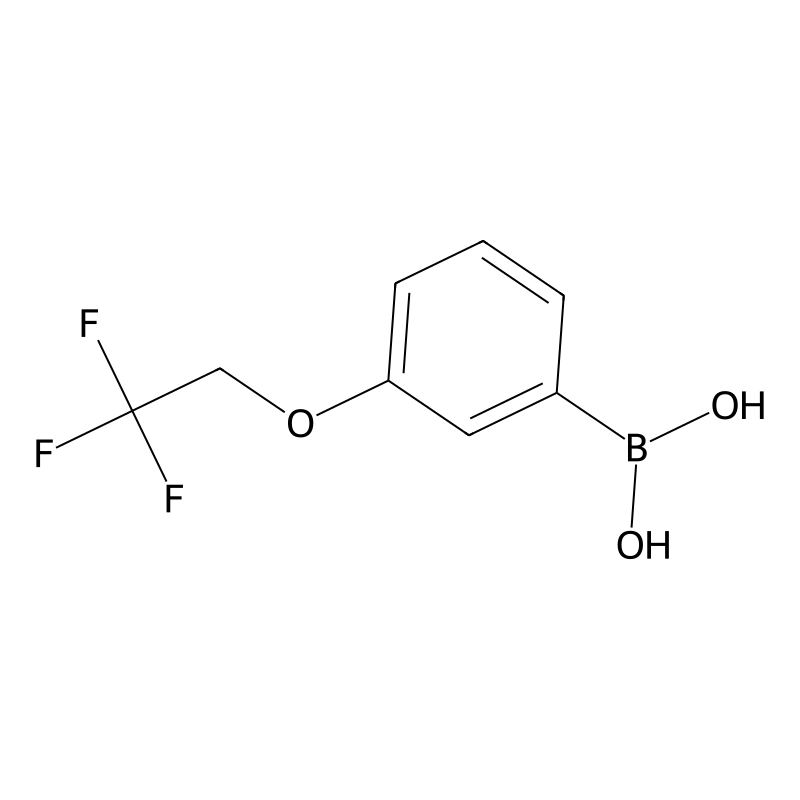3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of a boronic acid group suggests this compound could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura couplings []. These reactions are powerful tools for creating carbon-carbon bonds between a boronic acid and a halide or pseudohalide.
Medicinal chemistry
The boronic acid functionality can also be involved in reversible covalent binding with biomolecules containing cis-diols, which are found in enzymes and other proteins []. This property could be of interest for the development of enzyme inhibitors or other drugs.
Radiopharmaceuticals
The trifluoroethoxy group can be used to introduce a radiofluorine atom (18F) into a molecule for applications in positron emission tomography (PET) imaging []. 3-(2,2,2-Trifluoroethoxy)phenylboronic acid could potentially serve as a precursor for the development of novel radiotracers.
3-(2,2,2-Trifluoroethoxy)phenylboronic acid is an organoboron compound characterized by its unique trifluoroethoxy group attached to a phenylboronic acid structure. Its molecular formula is C₈H₈BF₃O₃, with a molecular weight of approximately 219.95 g/mol. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various
- Suzuki Coupling Reaction: This compound can be used as a boron source in Suzuki-Miyaura coupling reactions, where it couples with aryl or vinyl halides to form biaryl compounds.
- Formation of Boronate Esters: It reacts with alcohols to form boronate esters, which are valuable intermediates in organic synthesis.
- Reversible Complexation: The boronic acid group can reversibly bind to diols, which is crucial for applications in sensing and drug delivery systems.
These reactions highlight its versatility as a reagent in organic synthesis and materials science.
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid typically involves the following methods:
- Borylation of Phenols: This method involves the borylation of phenolic compounds using boron reagents alongside trifluoroethanol under acidic conditions.
- Direct Boronation: A direct approach where phenylboronic acid is reacted with trifluoroethanol in the presence of a catalyst.
- Functionalization of Precursor Compounds: Starting from simpler boronic acids or phenolic compounds, functionalization can be achieved through various organic reactions to introduce the trifluoroethoxy group.
These methods provide efficient routes for synthesizing this compound while allowing for variations that can lead to different derivatives.
3-(2,2,2-Trifluoroethoxy)phenylboronic acid has several notable applications:
- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
- Medicinal Chemistry: Its potential as an anticancer agent makes it relevant in drug development.
- Material Science: The compound can be utilized in developing sensors and polymeric materials due to its ability to form complexes with diols.
These applications underscore its importance across various scientific disciplines.
Interaction studies involving 3-(2,2,2-Trifluoroethoxy)phenylboronic acid focus on its binding properties with biological macromolecules. The reversible interaction with diols and sugars has been extensively studied for potential applications in drug delivery systems and biosensors. Research indicates that modifications to the trifluoroethoxy group can enhance selectivity and binding affinity towards specific targets .
Several compounds share structural similarities with 3-(2,2,2-Trifluoroethoxy)phenylboronic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)phenylboronic acid | Boronic Acid | Contains a trifluoromethyl group instead of ethoxy |
| 4-(2,2,2-Trifluoroethoxy)phenylboronic acid | Boronic Acid | Different substitution pattern on the phenyl ring |
| 3-(Ethoxy)phenylboronic acid | Boronic Acid | Lacks trifluoromethyl groups; simpler structure |
These compounds illustrate variations in substituents that can influence reactivity and biological activity. The unique trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)phenylboronic acid contributes significantly to its chemical properties and potential applications compared to similar compounds.








